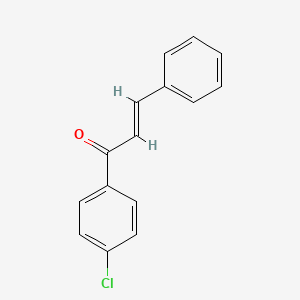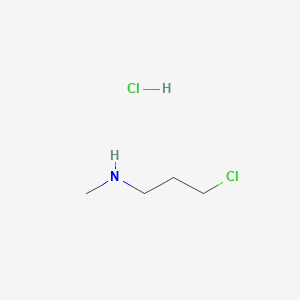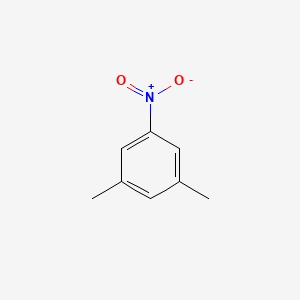
Sulfamerazine sodium
Descripción general
Descripción
Sulfamerazine is a sulfonamide antibacterial agent . It is used in the treatment of various bacterial infections, such as bronchitis, prostatitis, and urinary tract infections .
Synthesis Analysis
Sulfamerazine synthesis has been documented in the literature . The synthesis process is patented under U.S. patent 2,378,813 .Molecular Structure Analysis
The molecular formula of Sulfamerazine is C11H12N4O2S . Its molar mass is 264.30 g·mol−1 . The structure of Sulfamerazine includes a 4-methylpyrimidin-2-yl group attached to a 4-aminobenzenesulfonamide .Chemical Reactions Analysis
The doping of Sulfamerazine into the Sodium Alginate (SA) polymer matrix has a significant effect on the morphological, structural, and mechanical properties of the resulting films . The reaction of the functional groups and conformational changes caused by the Sulfamerazine and Ca2+ ions in the film matrix have been revealed by Fourier transform infrared spectroscopy and X-ray diffraction patterns .Physical And Chemical Properties Analysis
Sulfamerazine has a melting point of 234 to 238 °C (453 to 460 °F) . It slowly darkens on exposure to light . Its solubility in water at 37° is 35 mg/100 ml at pH 5.5 and 170 mg/100 ml at pH 7.5 .Aplicaciones Científicas De Investigación
Biopolymeric Films
Sulfamerazine Sodium (SMR) has been used in the development of sodium alginate (SA) biopolymeric films . The doping of SMR into the SA polymer matrix significantly affects the morphological, structural, and mechanical properties of the resulting films . These films have potential applications in eco-friendly and renewable edible films/coatings .
Drug Transport
Sulfamerazine Sodium is involved in the characterization of chitosan membranes for the transport of drugs . Chitosan membranes are biocompatible, biodegradable, and have been extensively studied for their potential in drug delivery systems .
Interaction with β-Cyclodextrin
Research has been conducted on the interactions of Sulfamerazine Sodium with β-Cyclodextrin (β-CD) . The study of these interactions can provide insights into the behavior of these compounds in various environments, which can be useful in fields like pharmaceuticals .
Mecanismo De Acción
Target of Action
Sulfamerazine sodium primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfamerazine sodium acts by inhibiting the bacterial synthesis of dihydrofolic acid . It achieves this by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase . By blocking this binding, sulfamerazine sodium prevents the formation of dihydrofolic acid, thereby inhibiting bacterial growth . This makes sulfamerazine sodium a bacteriostatic agent .
Biochemical Pathways
The primary biochemical pathway affected by sulfamerazine sodium is the synthesis of folic acid in bacteria . By inhibiting the enzyme dihydropteroate synthetase, sulfamerazine sodium disrupts the conversion of PABA to dihydrofolic acid . This interruption in the folic acid synthesis pathway leads to a deficiency of this essential vitamin in the bacteria, inhibiting their growth and reproduction .
Pharmacokinetics
Sulfonamides, the class of drugs to which sulfamerazine sodium belongs, are generally well absorbed from the gastrointestinal tract, widely distributed throughout all tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of sulfamerazine sodium’s action is the inhibition of bacterial growth . By preventing the synthesis of dihydrofolic acid, an essential component for bacterial growth and reproduction, sulfamerazine sodium effectively halts the proliferation of the bacteria .
Action Environment
The action of sulfamerazine sodium can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the interaction of sulfamerazine sodium with other substances, such as cyclodextrins, can influence its diffusion and potentially reduce its toxicity .
Safety and Hazards
Sulfamerazine may cause nausea, vomiting, diarrhea, and hypersensitivity reactions . Hematologic effects such as anemia, agranulocytosis, thrombocytopenia, and hemolytic anemia in patients with glucose-6-phosphate dehydrogenase deficiency may also occur . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation .
Direcciones Futuras
There are ongoing studies on the effects of Sulfamerazine on the structural characteristics of Sodium Alginate Biopolymeric Films . The doping of Sulfamerazine into the Sodium Alginate (SA) polymer matrix has been proven to have a significant effect on the morphological, structural, and mechanical properties of the resulting films . This opens up new possibilities for the use of Sulfamerazine in various applications.
Propiedades
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(4-methylpyrimidin-2-yl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N4O2S.Na/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10;/h2-7H,12H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFJGCCAXDCMOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N4NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051644 | |
| Record name | Sulfamerazine sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfamerazine sodium | |
CAS RN |
127-58-2 | |
| Record name | Sulfamerazine sodium [Injection] [INN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 4-amino-N-(4-methyl-2-pyrimidinyl)-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfamerazine sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfamerazine sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAMERAZINE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOV4UJY07O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)

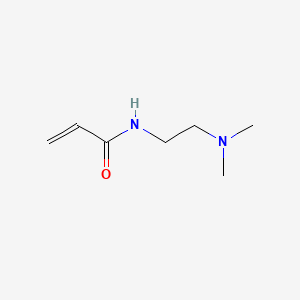

![2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1662095.png)
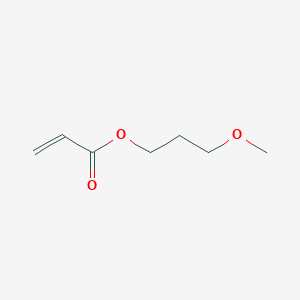
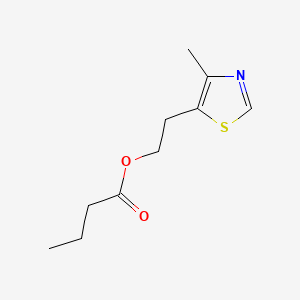
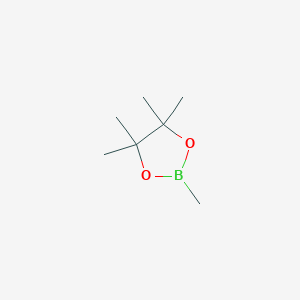

![1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1662102.png)

